

# The Use of Modified UTPs in RNA Sequencing Library Preparation: Applications and Protocols

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## Compound of Interest

Compound Name: *ddUTP*

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This document provides detailed application notes and protocols on the use of modified uridine triphosphates in RNA sequencing (RNA-seq) library preparation. Two primary applications are covered: the use of deoxyuridine triphosphate (dUTP) for determining strand-specificity and the use of dideoxyuridine triphosphate (**ddUTP**) or its analogs for RNA fragmentation and 3'-end mapping.

## Application 1: Strand-Specific RNA-Seq using dUTP and Uracil-DNA Glycosylase (UDG)

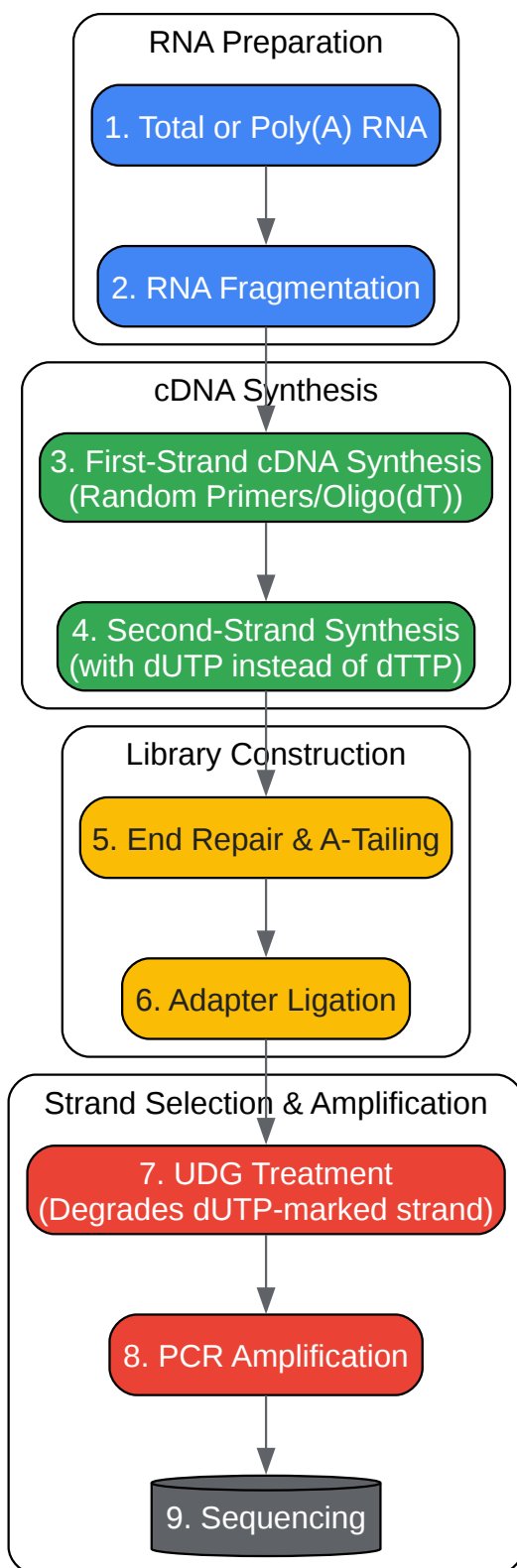
### Introduction

Standard RNA-seq protocols convert RNA into double-stranded complementary DNA (cDNA) for sequencing. A significant limitation of this approach is the loss of information regarding the originating strand of the RNA transcript. This is particularly problematic in regions with overlapping genes transcribed from opposite strands or for identifying antisense transcripts.

The dUTP/UDG method is a widely adopted technique to preserve strand information. The principle lies in incorporating dUTP instead of deoxythymidine triphosphate (dTTP) during the synthesis of the second cDNA strand. This marks the second strand with uracil. Prior to PCR amplification, the enzyme Uracil-DNA Glycosylase (UDG) is used to specifically recognize and excise the uracil residues, leading to the degradation of the dUTP-containing strand.<sup>[1][2]</sup> Consequently, only the first cDNA strand, which is the reverse complement of the original RNA

molecule, is amplified and sequenced. This ensures that the sequencing reads reflect the original orientation of the RNA transcripts.

## Experimental Workflow: dUTP/UDG Method



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Workflow for dUTP-based strand-specific RNA-seq library preparation.

## Quantitative Data

The dUTP/UDG method has been shown to be highly effective in achieving strand specificity with excellent library complexity. The following table summarizes key performance metrics from a comparative analysis of different strand-specific RNA-seq protocols.

Performance Metric	dUTP Method	Standard Non-Stranded	Ligation-Based Method
Strand Specificity (% Antisense Reads)	0.55%	~50%	0.47%
Library Complexity (% Unique Reads)	84%	88%	71%
Coverage Evenness (5' to 3' bias)	Low	Low	Moderate
Agreement with Annotation	High	High	High
Data adapted from Levin, J. Z., et al. (2010). Nature Methods.			

## Detailed Protocol: dUTP/UDG Strand-Specific RNA-Seq

This protocol is adapted from established methods for Illumina sequencing platforms.

### 1. RNA Fragmentation & Priming

- In a PCR tube, combine up to 5 µg of poly(A)-selected RNA or ribo-depleted RNA with nuclease-free water to a final volume of 10 µL.
- Add 1 µL of Fragmentation Buffer (e.g., from Illumina TruSeq Stranded mRNA kit).
- Incubate at 94°C for 5 minutes, then immediately place on ice.
- Add 1 µL of Random Primers and mix well.

## 2. First-Strand cDNA Synthesis

- To the fragmented and primed RNA, add the following:
  - 4  $\mu$ L of 5X First Strand Synthesis Buffer
  - 2  $\mu$ L of 100 mM DTT
  - 1  $\mu$ L of dNTP Mix (10 mM each)
  - 1  $\mu$ L of RNase Inhibitor
  - 1  $\mu$ L of SuperScript II Reverse Transcriptase (200 U/ $\mu$ L)
- Incubate at 25°C for 10 minutes, followed by 42°C for 50 minutes, and then 70°C for 15 minutes to inactivate the enzyme.

## 3. Second-Strand cDNA Synthesis

- To the first-strand reaction, add the following:
  - 25  $\mu$ L of 5X Second Strand Synthesis Buffer
  - 2.5  $\mu$ L of dUTP Mix (10 mM dATP, dGTP, dCTP; 20 mM dUTP)
  - 1  $\mu$ L of E. coli DNA Ligase (10 U/ $\mu$ L)
  - 4  $\mu$ L of E. coli DNA Polymerase I (10 U/ $\mu$ L)
  - 1  $\mu$ L of RNase H (2 U/ $\mu$ L)
- Incubate at 16°C for 2 hours.
- Purify the double-stranded cDNA using magnetic beads (e.g., AMPure XP).

## 4. Library Preparation (End Repair, A-Tailing, Adapter Ligation)

- Perform end repair, A-tailing, and adapter ligation following the manufacturer's protocol for standard Illumina library preparation (e.g., NEBNext Ultra II or TruSeq).

## 5. UDG Treatment and PCR Amplification

- Before PCR, add 1  $\mu$ L of Uracil-DNA Glycosylase (UDG) to the adapter-ligated cDNA.
- Incubate at 37°C for 30 minutes, followed by 95°C for 5 minutes to inactivate the UDG.
- Set up the PCR reaction using a high-fidelity polymerase. A typical reaction consists of:
  - 25  $\mu$ L of 2X High-Fidelity PCR Master Mix
  - 5  $\mu$ L of PCR Primer Cocktail
  - 20  $\mu$ L of UDG-treated cDNA
- Perform PCR with the following cycling conditions: 98°C for 30s, followed by 10-15 cycles of (98°C for 10s, 65°C for 30s, 72°C for 30s), and a final extension at 72°C for 5 minutes.
- Purify the final library using magnetic beads and validate the library size and concentration.

## Application 2: Fragmentation-Free Library Prep using ddUTP Analogs (ClickSeq)

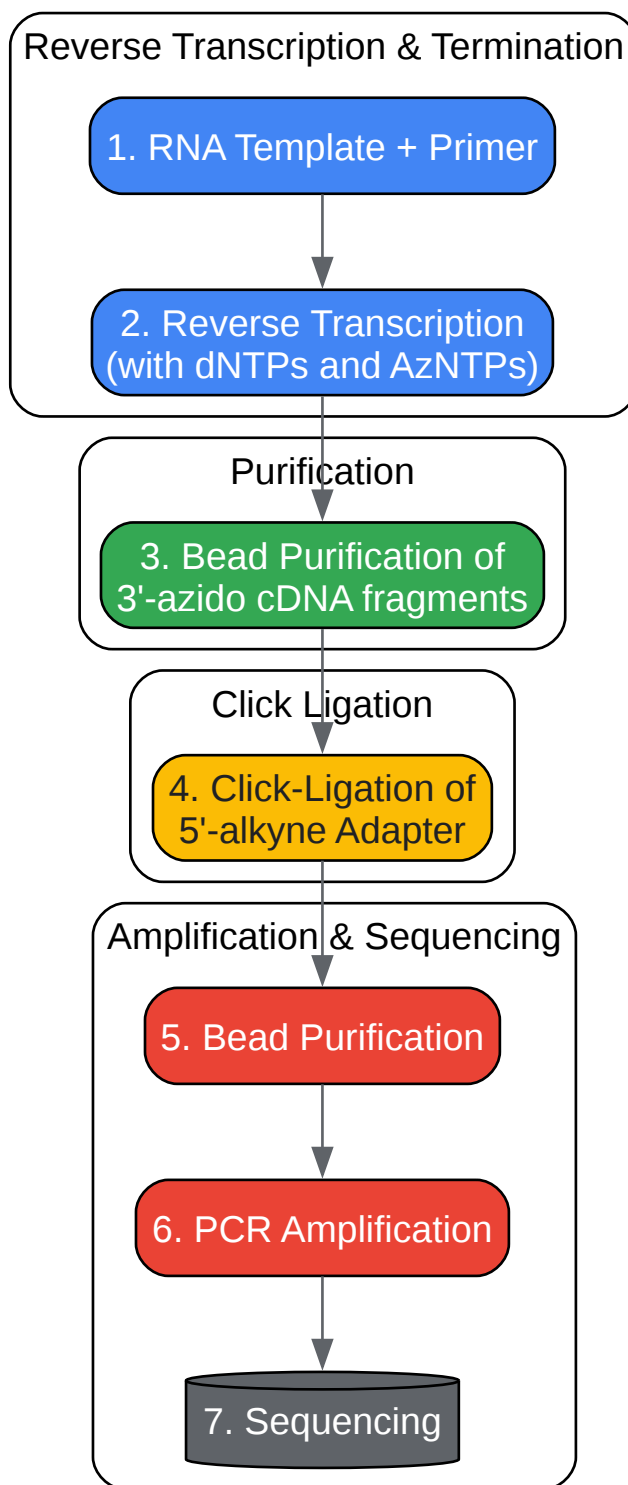
### Introduction

Standard RNA-seq library preparation involves fragmenting the RNA or cDNA, which can introduce biases and lead to the formation of artifactual chimeric sequences through the ligation of unrelated fragments.[3] An alternative approach, known as ClickSeq, eliminates the need for fragmentation and enzymatic ligation by using chain-terminating dideoxynucleotides (or their analogs like 3'-azido-nucleotides) during reverse transcription.[4]

In this method, a reverse transcription reaction is supplemented with a low concentration of 3'-azido-2',3'-dideoxynucleotides (AzNTPs), including an analog of **ddUTP**. These AzNTPs are stochastically incorporated into the growing cDNA strand, causing chain termination and generating a pool of cDNA fragments of varying lengths.[3] Each fragment is blocked at its 3' end with an azido group. This functional group is then used for the highly efficient and specific "click-ligation" of a 5'-alkyne-modified adapter using copper-catalyzed azide-alkyne

cycloaddition (CuAAC).[4] This process avoids enzymatic ligation, thereby dramatically reducing the rate of artifactual recombination.[3]

## Experimental Workflow: ClickSeq Method



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Workflow for ClickSeq library preparation using AzNTPs.

## Quantitative Data

The primary advantage of ClickSeq is the significant reduction in artifactual chimeras. The following table compares the rate of recombination events between ClickSeq and a standard enzymatic ligation-based method (NEBNext) when sequencing a known viral RNA sample.

Library Prep Method	Total Reads	Inter-RNA Recombination Events	Recombination Rate (Events per Million Reads)
ClickSeq	8,254,321	213	~2.5
Standard (NEBNext)	7,987,654	36,139	~4524

Data from Routh, A.,  
et al. (2015). Journal  
of Molecular Biology.

[\[3\]](#)

## Detailed Protocol: ClickSeq Library Preparation

This protocol is adapted from the original ClickSeq publication for Illumina sequencing.

### 1. Reverse Transcription with AzNTPs

- In a PCR tube, combine:
  - 100 ng - 1 µg of input RNA
  - 1 µL of Random Primer (with partial p7 adapter sequence)
  - Nuclease-free water to 10 µL
- Incubate at 65°C for 5 minutes, then place on ice for 1 minute.
- Prepare a Reverse Transcription Master Mix:



- 4  $\mu$ L of 5X RT Buffer
- 1  $\mu$ L of 10 mM dNTP Mix
- 0.5  $\mu$ L of 1 mM AzNTP Mix (AzATP, AzCTP, AzGTP, AzTTP)
- 1  $\mu$ L of RNase Inhibitor
- 1  $\mu$ L of Reverse Transcriptase (e.g., SuperScript III)
- Add 7  $\mu$ L of the master mix to the RNA/primer mix.
- Incubate as follows: 25°C for 10 minutes, 50°C for 60 minutes, 70°C for 15 minutes.
- Add 1  $\mu$ L of RNase H and incubate at 37°C for 20 minutes.

## 2. First Bead Purification

- Purify the 3'-azido-blocked cDNA fragments using magnetic SPRI beads (e.g., AMPure XP) according to the manufacturer's instructions to remove unincorporated nucleotides and enzymes.
- Elute the purified cDNA in 10  $\mu$ L of nuclease-free water.

## 3. Click-Ligation

- Prepare the Click-Ligation Master Mix. For a single reaction, combine:
  - 4  $\mu$ L of 5X CuSO<sub>4</sub>-based Click Buffer
  - 1  $\mu$ L of 5'-alkyne-modified adapter (e.g., p5 adapter sequence)
  - 1  $\mu$ L of BTTAA ligand
- Add 6  $\mu$ L of the master mix to the 10  $\mu$ L of purified cDNA.
- Incubate at room temperature for 20 minutes.
- Stop the reaction by adding 1  $\mu$ L of 0.5 M EDTA.

#### 4. Second Bead Purification

- Purify the click-ligated single-stranded DNA using magnetic SPRI beads to remove reaction components.
- Elute in 23  $\mu$ L of nuclease-free water.

#### 5. PCR Library Amplification

- Set up the PCR reaction:
  - 25  $\mu$ L of 2X High-Fidelity PCR Master Mix
  - 2  $\mu$ L of Illumina Primer Mix (containing i5 and i7 indexing primers)
  - 23  $\mu$ L of the purified click-ligated cDNA
- Perform PCR with cycling conditions appropriate for your library and target insert size (typically 15-20 cycles).
- Purify the final double-stranded library using magnetic beads. A size selection step may be performed here if a tighter fragment distribution is desired.
- Validate the final library concentration and size distribution using a Bioanalyzer or similar instrument.

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- To cite this document: BenchChem. [The Use of Modified UTPs in RNA Sequencing Library Preparation: Applications and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217953#use-of-ddutp-in-rna-sequencing-library-preparation]

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